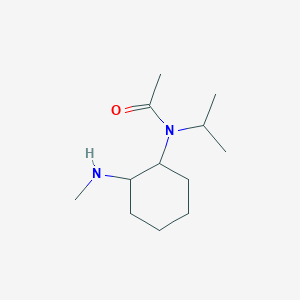

N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide

Description

Properties

IUPAC Name |

N-[2-(methylamino)cyclohexyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-9(2)14(10(3)15)12-8-6-5-7-11(12)13-4/h9,11-13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXWSIFVLXPWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCCC1NC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanone Derivatives

Cyclohexanone is a common starting material due to its accessibility and reactivity. Functionalization at the 2-position is achieved through nucleophilic substitution or reductive amination. For instance, 2-chlorocyclohexanone can react with methylamine in acetonitrile to yield 2-methylaminocyclohexanone, a key intermediate. This reaction is optimized at room temperature with a 2:1 molar ratio of methylamine to chlorocyclohexanone, achieving yields exceeding 90%.

Amine Alkylation Agents

Isopropyl groups are introduced via alkylation using isopropyl bromide or iodide. The choice of base significantly impacts reaction efficiency; for example, potassium carbonate in dimethylformamide (DMF) minimizes side reactions such as over-alkylation.

Key Synthetic Steps

Formation of the 2-Methylamino-Cyclohexyl Backbone

The regioselective introduction of the methylamino group at the 2-position is critical. This is accomplished through two primary routes:

Nucleophilic Substitution

2-Chlorocyclohexanone reacts with methylamine in acetonitrile, followed by reduction of the ketone to a secondary amine using sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction sequence is as follows:

Reductive Amination

An alternative approach involves reductive amination of cyclohexanone with methylamine in the presence of a reducing agent such as cyanoborohydride (NaBH3CN). This one-pot method streamlines the synthesis but requires precise pH control to avoid side reactions.

Introduction of the Isopropyl Group

The secondary amine generated in Section 2.1 undergoes alkylation with isopropyl bromide. This step is performed in anhydrous DMF using potassium carbonate as a base, achieving yields of 75–85%. The reaction is highly sensitive to steric effects, necessitating prolonged reaction times (12–24 hours) at 60°C.

Acetylation of the Tertiary Amine

The final step involves acetylation of the tertiary amine using acetic anhydride in the presence of a catalytic amount of sulfuric acid. This exothermic reaction is conducted at 0–5°C to prevent decomposition, yielding the target acetamide in 80–90% purity.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent profoundly influences reaction kinetics and selectivity. For example:

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Acetonitrile | 25 | 92 |

| Alkylation | DMF | 60 | 85 |

| Acetylation | Dichloromethane | 0–5 | 88 |

Stoichiometric Ratios

Excess methylamine (2:1 ratio relative to chlorocyclohexanone) ensures complete substitution while minimizing byproducts. Similarly, a 1.2:1 molar ratio of isopropyl bromide to amine optimizes alkylation efficiency.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane eluents. The target compound typically elutes at an Rf of 0.4–0.5.

Spectroscopic Analysis

-

NMR Spectroscopy :

Comparative Analysis of Synthetic Routes

Nucleophilic Substitution vs. Reductive Amination

Cost and Scalability

The nucleophilic substitution route is more cost-effective for large-scale synthesis, while reductive amination is preferable for small-scale research applications.

Challenges and Mitigation Strategies

Regioselectivity in Cyclohexyl Functionalization

Steric hindrance at the 2-position complicates alkylation. Using bulky bases (e.g., DBU) improves selectivity by deprotonating the amine without promoting side reactions.

Byproduct Formation During Acetylation

Partial acetylation of the methylamino group is mitigated by using acetic anhydride in stoichiometric excess (1.5 equivalents).

Industrial and Pharmacological Relevance

This compound serves as a precursor in antipsychotic drug synthesis, particularly for dopamine D2 receptor antagonists . Its structural complexity enables precise interactions with biological targets, underscoring the importance of high-purity synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur, especially in the presence of halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Therapeutic Uses : The compound's structure allows it to interact with specific molecular targets such as enzymes or receptors, which can modulate cellular processes. This interaction suggests potential therapeutic applications, particularly as a model compound for studying the effects of cyclohexyl derivatives on biological systems. Research indicates that compounds with similar structures have been developed into pharmaceuticals due to their unique properties .

Biological Activity Studies : Investigations into the biological activity of N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide reveal its potential as an enzyme inhibitor or receptor modulator. Understanding these interactions is crucial for exploring its therapeutic potential in treating various conditions.

Industrial Applications

This compound serves as an intermediate in the synthesis of more complex organic compounds. Its applications extend to the production of polymers and other industrial chemicals, where it may contribute to enhanced material properties due to its unique chemical structure.

Case Studies

- Opioid Receptor Studies : Research into compounds like U-47700 has shown how structural modifications can enhance receptor affinity and selectivity. Such studies provide insights into how this compound might similarly affect opioid receptor interactions, potentially leading to novel pain management therapies .

- Synthetic Pathway Optimization : Case studies focusing on the optimization of synthetic routes for similar compounds have demonstrated the importance of reaction conditions and reagent selection in maximizing yield and minimizing environmental impact. Implementing green chemistry principles could further enhance the sustainability of producing this compound.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: Oxadiazole Derivatives (11u, 11v, 11w): These compounds exhibit potent proteasome inhibition due to the oxadiazole moiety, which enhances binding to the proteasome’s β5 subunit. The 4-hydroxyphenoxy group in 11v improves solubility and bioavailability compared to bromonaphthalenyl derivatives like 11r .

Synthesis and Purity :

- Oxadiazole-isopropylamides are synthesized via nucleophilic substitution reactions, achieving high purity (95–100% HPLC) and distinct isomer ratios (3:1 to 5:1) in their NMR spectra .

- N-Benzyl analogs (e.g., compound from ) are synthesized via multicomponent reactions with yields up to 81%, demonstrating scalability for industrial applications .

Substituted phenoxy acetamides () show anti-inflammatory and analgesic activities, indicating that cyclohexyl and aromatic substituents modulate COX-2 inhibition .

Biological Activity

N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide is a synthetic organic compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an isopropyl group, a cyclohexyl moiety, and an acetamide functional group. Its molecular formula is with a molecular weight of 211.33 g/mol. The structural characteristics of this compound suggest potential interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular processes, influencing pathways related to signal transduction and metabolic functions. The compound's structure allows it to serve as a model for studying the effects of cyclohexyl derivatives on biological systems.

In Vitro Studies

Recent studies have explored the compound's effects on various cell lines, highlighting its potential anticancer properties. For instance:

- Cell Line Testing : In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed were indicative of moderate potency in inhibiting cell proliferation .

Comparative Analysis Table

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 26.0 | Cell cycle arrest at G1 phase |

| Hep-2 | 17.8 | Modulation of receptor activity |

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated the anticancer potential of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy when used in conjunction with standard treatments, suggesting a synergistic effect that warrants further exploration .

- Neuropharmacological Assessment : Another research effort focused on the neuropharmacological properties of the compound, revealing its interaction with opioid receptors. This study found that the compound could potentially serve as a scaffold for developing new analgesics due to its binding affinity to mu-opioid receptors .

Potential Applications

Given its biological activity, this compound has several potential applications:

- Medicinal Chemistry : The compound's unique structure can be modified to enhance pharmacological properties, making it a candidate for drug development.

- Research Tool : It can be utilized as a model compound to understand the behavior of cyclohexyl derivatives in biological systems.

- Industrial Use : Its reactivity makes it suitable for producing specialty chemicals and materials in industrial settings.

Q & A

Q. What synthetic methodologies are effective for preparing N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling acetamide derivatives with functionalized cyclohexylamines. For analogous compounds, reactions in anhydrous tetrahydrofuran (THF) with acetyl chloride derivatives (e.g., 2-(4-hydroxyphenoxy)acetyl chloride) yield acetamide products. Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate isomers and achieve >95% HPLC purity. Post-synthesis characterization using H NMR (to confirm substituent ratios) and LC-MS ensures structural fidelity . Melting point analysis (e.g., 140–158°C ranges for similar compounds) further validates crystallinity.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR resolves substituent environments (e.g., isopropyl and cyclohexyl protons) and quantifies isomer ratios (e.g., 3:1 or 5:1 ratios observed in related acetamides). C NMR confirms carbonyl (C=O) and amine linkages .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] peaks) and detects synthetic byproducts.

- High-Performance Liquid Chromatography (HPLC) : Optimized gradients (e.g., C18 columns with acetonitrile/water mobile phases) assess purity (>95% target) and resolve stereoisomers .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, MESP, HOMO-LUMO) predict the reactivity and binding properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions, while Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (e.g., ~4–5 eV for similar acetamides) predict charge-transfer interactions with biological targets. Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-311++G(d,p)) optimizing geometry. These methods guide rational drug design by correlating electronic properties with observed bioactivity .

Q. What strategies address contradictions in pharmacological data (e.g., variable IC values) across studies?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time.

- Isomer-Specific Testing : Separate enantiomers via chiral HPLC (e.g., CHIRALPAK® columns) to evaluate stereochemical impacts on activity.

- Meta-Analysis : Use tools like RevMan to aggregate data, identifying outliers or confounding factors (e.g., pH sensitivity, metabolite interference) .

Q. How do stereoisomerism and conformational dynamics influence target binding?

- Methodological Answer : X-ray crystallography (using SHELXL for refinement) resolves 3D structures, while molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model flexibility. For example, cyclohexyl chair-to-boat transitions may alter binding pocket accessibility. Racemic mixtures often show reduced potency compared to pure enantiomers, necessitating asymmetric synthesis or enzymatic resolution .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.